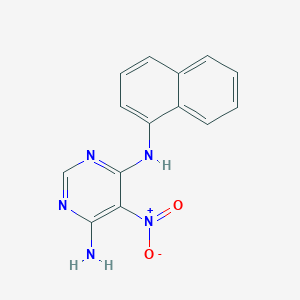![molecular formula C17H22N2O4 B2832271 Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate CAS No. 2183576-98-7](/img/structure/B2832271.png)
Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate is a chemical compound with the molecular formula C17H22N2O4 . It is a white to grey solid and is used in laboratory chemicals .
Synthesis Analysis
The synthesis of Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate involves the formation of Boc-protected amines and amino acids under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O . Active esters and other derivatives such as Boc-ONH 2 and Boc-N 3 can also be used .Molecular Structure Analysis
The molecular structure of Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate is represented by the InChI code: 1S/C17H22N2O4/c1-5-22-15(20)14-12(10-18-16(21)23-17(2,3)4)11-8-6-7-9-13(11)19-14/h6-9,19H,5,10H2,1-4H3, (H,18,21) .Chemical Reactions Analysis
The Boc group in Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate is stable towards most nucleophiles and bases . This stability is crucial in the chemical reactions involving this compound.Physical And Chemical Properties Analysis
Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate has a molecular weight of 318.37 . It is a white to grey solid and should be stored at 4°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Amino Acid Methyl Esters
This compound can be used in the synthesis of amino acid methyl esters . These esters are important intermediates in organic synthesis and have been used in various areas such as peptide synthesis, medicinal chemistry, as chiral sources, and in polymer materials .
Transformation of N-Boc-α-amino acids
The compound can be used in the transformation of N-Boc-α-amino acids into N-unprotected α-amino methyl esters . This method has been used with a variety of amino acids as substrates, including natural, aromatic, and aliphatic amino acids .
Deprotection of N-Boc Derivatives
The compound can be used in the deprotection of N-Boc derivatives . This process is important in synthetic organic chemistry and peptide synthesis .
Green Chemistry Applications
The compound can be used in green chemistry applications . For example, it can be used in a method for N-Boc deprotection that uses a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . This method is more environmentally friendly than traditional methods .
Transesterification Reactions
The compound can potentially be used in transesterification reactions . Transesterification is a key process in the production of biodiesel, an alternative to fossil fuels .
Mechanistic Investigations
The compound can be used in mechanistic investigations of chemical reactions . For example, it can be used to study the unusual nucleophilic behavior of a metal t-butoxide in a transesterification reaction .
Safety and Hazards
Zukünftige Richtungen
The application of indole derivatives, like Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate, as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years . Future research may focus on exploring novel methods of synthesis and investigating their biological properties .
Wirkmechanismus
Target of Action
Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate is a derivative of indole . Indole derivatives are known to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders . .
Mode of Action
Indole derivatives are known to interact with multiple receptors, contributing to their diverse biological and clinical applications .
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known for their diverse biological and clinical applications, suggesting a wide range of potential effects .
Action Environment
The synthesis of indole derivatives has been shown to be influenced by changes in the base used in the reaction .
Eigenschaften
IUPAC Name |
ethyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-5-22-15(20)14-12(10-18-16(21)23-17(2,3)4)11-8-6-7-9-13(11)19-14/h6-9,19H,5,10H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPBGGGHSIBAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-dichloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2832193.png)

![3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B2832196.png)
![Methyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2832198.png)

![[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B2832201.png)
![2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2832202.png)
![6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(4-sulfamoylphenethyl)hexanamide](/img/structure/B2832203.png)

![8-Phenylmethoxycarbonyl-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B2832208.png)

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2832211.png)